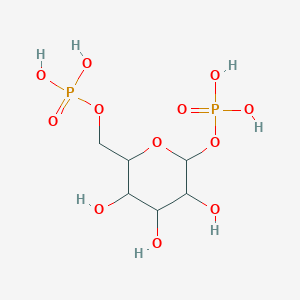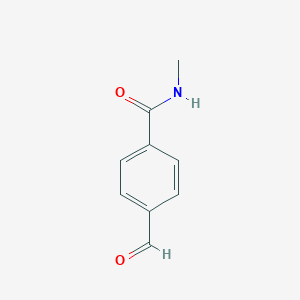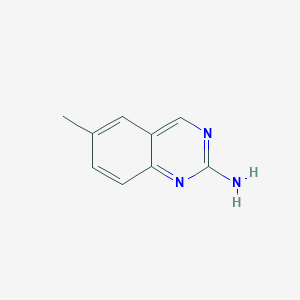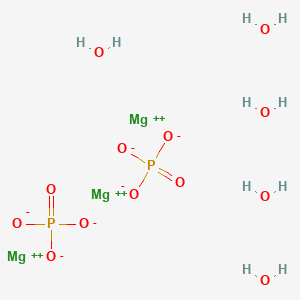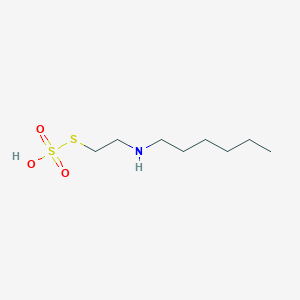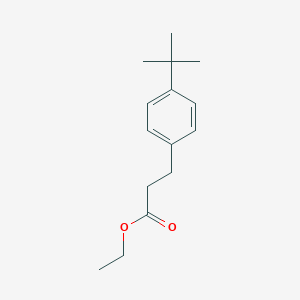
Ethyl 3-(4-(tert-butyl)phenyl)propanoate
描述
Ethyl 3-(4-(tert-butyl)phenyl)propanoate is a chemical compound. The exact properties of this specific compound are not widely documented in the literature123. However, it is structurally similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1, which is used as a modifier and functional agent-bound polymer-containing weathering property improver for resin members of solar cell modules3.
Synthesis Analysis
The synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate4 and tert-Butyl propiolate2 have been synthesized and studied. The synthesis process typically involves organic chemistry techniques and may require specific conditions for successful synthesis42.Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is not explicitly documented in the available literature. However, it is structurally similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1, which has a molecular formula of C19H30O31. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H95.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their chemical reactions. The reactions typically involve organic chemistry techniques and may require specific conditions for successful reactions12.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their physical and chemical properties. For example, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a boiling point of 357.6 C at 760 mmHg and a melting point of 50-51 C4.科学研究应用
Synthesis and Characterization of Antimicrobial Agents : Ethyl 3-(4-(tert-butyl)phenyl)propanoate plays a role in the synthesis of compounds with potential antimicrobial properties. For instance, the reaction of certain cyanide compounds with ethylchloroformate, followed by a series of reactions including with tert-butyloxy anhydride, leads to the formation of compounds that have been characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Preparation of Block Copolymers via ATRP and SFRP : In polymer science, Ethyl 3-(4-(tert-butyl)phenyl)propanoate derivatives are used in the synthesis of block copolymers. This is done using atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), which allows for the creation of polymers with specific structures and properties (Tunca et al., 2001).
Fabrication of Phenyl-Butanone : In the synthesis of 4-phenyl-2-butanone, a compound important in medicinal chemistry, Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be involved in the process. This compound serves as a medium in the synthesis of medicines for reducing inflammation (Zhang, 2005).
Chemical Reactions and Syntheses : The compound also finds application in various chemical synthesis processes, such as the silylation reactions and the preparation of ketones. This demonstrates its utility as a reagent in organic chemistry for constructing complex molecules (Overman & Rishton, 2003).
Investigation in Toxicology : While not directly related to the compound's applications, studies investigating the metabolism and excretion of related compounds, such as tert-butyl glucuronide, provide insights into the broader chemical family's interaction with biological systems (Arndt et al., 2017).
Solubility Studies : Research on the solubility of related compounds in alcohols provides insights into the physical and chemical properties of Ethyl 3-(4-(tert-butyl)phenyl)propanoate and its derivatives. Such studies are crucial in understanding the compound's behavior in various solvents (Domańska & Bogel-Łukasik, 2005).
Catalysis and Reactivity Studies : The compound also finds use in studies related to catalysis and reactivity, particularly in the transesterification processes in polymer chemistry. This highlights its role in facilitating chemical reactions (Hu & Lambla, 1994).
安全和危害
The safety and hazards of Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their safety and hazards. For example, tert-Butyl propiolate is a highly flammable liquid and vapor that may cause drowsiness or dizziness6.
未来方向
The future directions of research on Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their potential applications. For example, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is used as a modifier and functional agent-bound polymer-containing weathering property improver for resin members of solar cell modules3, suggesting potential future directions in the field of solar energy.
Please note that this analysis is based on the available data and may not be exhaustive. Further research may provide more detailed information about this compound.
属性
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJKWSXOPITKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444065 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(tert-butyl)phenyl)propanoate | |
CAS RN |
130872-28-5 | |
| Record name | Ethyl 3-(4-tert-butylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

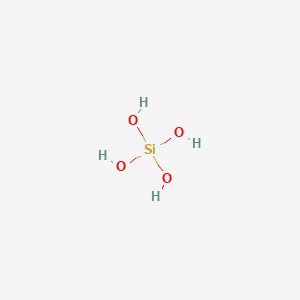
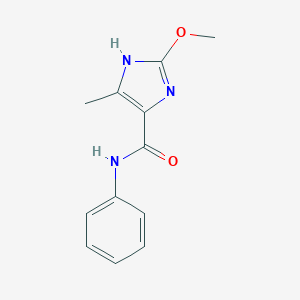

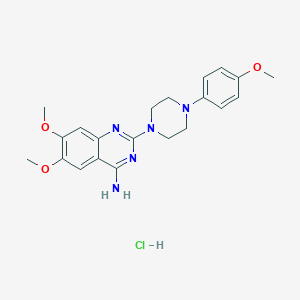

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
